molecular formula C24H16O3S B2862619 4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate CAS No. 306730-11-0

4-((2E)-3-naphthylprop-2-enoyl)phenyl thiophene-2-carboxylate

Cat. No. B2862619
CAS RN: 306730-11-0
M. Wt: 384.45
InChI Key: ZFKKCGFAMRHOSB-NTCAYCPXSA-N
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Description

Thiophene derivatives are a class of organic compounds that contain a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom . They are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .

Scientific Research Applications

Organic Ligand Synthesis

Research demonstrates the synthesis of organic ligands through reactions involving thiophene derivatives. For instance, Kabirifard et al. (2020) detailed the reaction of 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione with various aminoheteroaryls, leading to the formation of 3-N-phenylthiocarbamoyl-2-butenamides and substituted thiophenes, showcasing the compound's utility in producing organic ligands (Kabirifard et al., 2020).

Tuning Optical Properties

Another application area involves tuning the optical properties of poly(thiophene)s. Li et al. (2002) postfunctionalized poly(3-hexylthiophene) to study the effects of various functional groups on its optical and photophysical properties. This research highlights how molecular control can significantly influence the solid-state emission and fluorescence of poly(thiophene)s (Li et al., 2002).

Chemical Synthesis and Reactivity

The reactivity of thiophene-related compounds with other chemical entities has been a subject of interest. Nandi et al. (2011) developed an efficient protocol for synthesizing highly functionalized thiophene derivatives via a rapid [3 + 2] cycloaddition/annulation protocol. This method underscores the compound's role in facilitating the synthesis of structurally complex thiophenes (Nandi et al., 2011).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its intended use. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

Thiophene derivatives can pose various safety hazards. For example, they may be harmful if swallowed, inhaled, or in contact with skin . Therefore, appropriate safety measures should be taken when handling these compounds .

properties

IUPAC Name

[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O3S/c25-22(15-12-18-7-3-6-17-5-1-2-8-21(17)18)19-10-13-20(14-11-19)27-24(26)23-9-4-16-28-23/h1-16H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKKCGFAMRHOSB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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